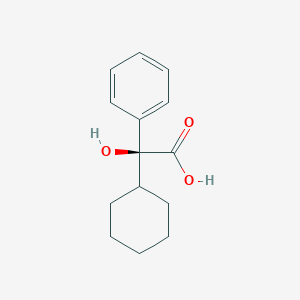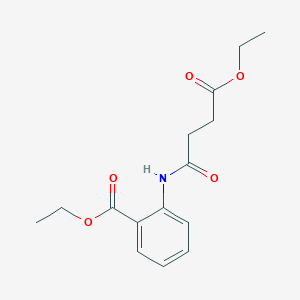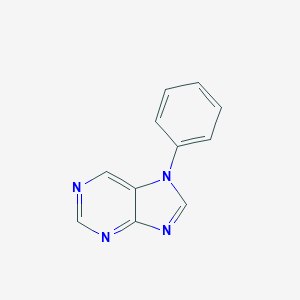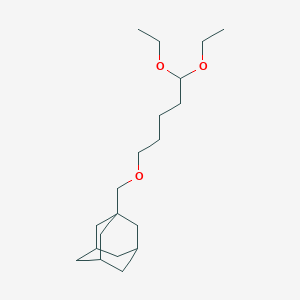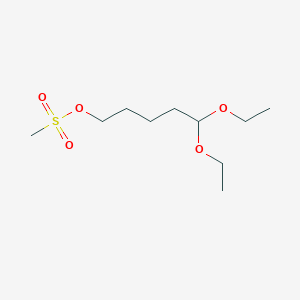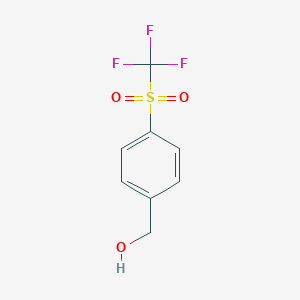
4-(Trifluoromethylsulfonyl)benzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 4-(Trifluoromethylsulfonyl)benzyl alcohol and related compounds often involves the use of trifluoromethanesulfonic anhydride as a key reagent. For instance, the generation of glycosyl triflates from thioglycosides using a system that combines S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) with trifluoromethanesulfonic anhydride demonstrates the application of triflate in the activation and transformation of thioglycosides, showcasing its versatility in synthesis processes (Crich & Smith, 2000).
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations, including FT-IR, FT-Raman, and UV analyses, play a crucial role in understanding the molecular structure of compounds like this compound. A detailed study on a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, using Density Functional Theory (DFT), highlights the importance of such analyses in determining molecular structural parameters, vibrational frequencies, and other critical properties (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
The reactivity of this compound can be illustrated through its involvement in various chemical reactions. For example, the use of trifluoromethanesulfonic acid to catalyze Friedel-Crafts alkylations showcases the compound's role in synthesizing complex molecules and highlights its chemical properties (Wilsdorf, Leichnitz, & Reissig, 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are essential for its application in chemical synthesis. While specific studies on these properties were not directly found, the general methodology for analyzing physical properties involves experimental measurements and theoretical calculations, often using techniques like DFT for predictive modeling.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are crucial for its application in synthetic chemistry. Research on related compounds, such as the study on benzylic C(sp3)-H bond sulfonylation, provides insights into the reactivity patterns and potential for functional group transformations, which are indicative of the chemical behavior of this compound and its derivatives (Gong et al., 2018).
Scientific Research Applications
Catalysis in Friedel-Crafts Alkylations : Trifluoromethanesulfonic acid, which shares a functional group with 4-(Trifluoromethylsulfonyl)benzyl alcohol, has been found to efficiently catalyze Friedel-Crafts alkylations, particularly in the synthesis of di- or tri-substituted products from 1,2,4-trimethoxybenzene and aldehydes or benzylic alcohols (Wilsdorf, Leichnitz, & Reissig, 2013).
Lewis Acid Catalysis : Scandium trifluoromethanesulfonate, another compound structurally similar to this compound, serves as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Synthesis of Benzyl Ethers : Rare earth metal trifluoromethanesulfonates, closely related to this compound, have been used as efficient catalysts for benzyl-etherification. They enable the production of benzyl ethers and thio ethers with good yield and easy recovery (Kawada, Yasuda, Abe, & Harayama, 2002).
Living Polymerization Initiators : Benzylic triflate esters, which include the triflate group found in this compound, can act as novel initiators for the living polymerization of tetrahydrofuran (THF), producing mono, bi-, and trifunctional telechelic poly(THF)s (Oike, Yoshioka, Kobayashi, Nakashima, Tezuka, & Goethals, 2000).
Photocatalytic Oxidation : In a study involving benzyl alcohol, a compound related to this compound, its photocatalytic oxidation to aldehydes was achieved on titanium dioxide under oxygen atmosphere. This process demonstrated high conversion and selectivity, driven by a surface complex formed by benzyl alcoholic compounds (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(trifluoromethylsulfonyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBATBCNBSFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592911 | |
| Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219872-98-7 | |
| Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





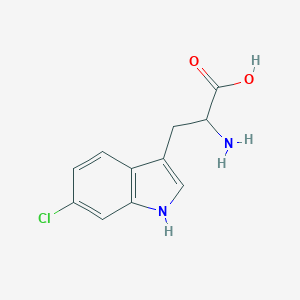

![1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B17659.png)
